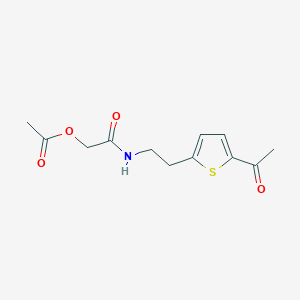

2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate

Description

Properties

IUPAC Name |

[2-[2-(5-acetylthiophen-2-yl)ethylamino]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-8(14)11-4-3-10(18-11)5-6-13-12(16)7-17-9(2)15/h3-4H,5-7H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRXEEHAOOCOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Amine Introduction: The acetylated thiophene is reacted with an ethylamine derivative under controlled conditions to introduce the amino group.

Esterification: Finally, the compound is esterified with acetic acid to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Various electrophiles such as alkyl halides, under mild to moderate conditions.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced carbonyl compounds.

Substitution: Substituted amino derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate exhibit significant antioxidant activity. A study demonstrated that derivatives of acetophenone, which share structural similarities, can reduce reactive oxygen species (ROS) production in human colonic epithelial cells, suggesting potential therapeutic roles in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial properties of compounds containing thiophene rings have been extensively studied. For instance, thiosemicarbazone derivatives synthesized from acetophenone have shown effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess similar antibacterial properties.

Hepatitis C Virus Inhibition

A notable application of thiophene derivatives is in the treatment of viral infections. Compounds with structural features akin to this compound have been investigated for their inhibitory effects on the hepatitis C virus (HCV), showcasing their potential as antiviral agents .

Synthesis of Novel Materials

The compound can be utilized in the synthesis of novel materials with specific functional properties. For example, it can serve as a precursor for creating polymers or other materials that require thiophene units for enhanced electrical conductivity or photonic applications.

Crystal Growth Studies

Studies involving the crystallization behavior of thiophene derivatives have shown that they can form unique crystal structures, which are essential for developing new materials with tailored properties . The ability to manipulate these structures opens avenues for applications in electronics and optics.

Data Table: Comparative Analysis of Applications

Antioxidant Study

A study published in a peer-reviewed journal explored the antioxidant effects of various acetophenone derivatives. The researchers found that specific structural modifications led to enhanced activity, indicating that similar modifications could be applied to this compound to improve its efficacy as an antioxidant agent.

Antibacterial Research

In a comprehensive investigation into the antibacterial properties of thiosemicarbazones derived from acetophenone, it was concluded that certain modifications resulted in increased potency against bacterial strains. This case study highlights the potential for this compound to be developed into a novel antibacterial agent.

Mechanism of Action

The mechanism of action of 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate involves its interaction with various molecular targets:

Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.

DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription processes.

Cell Membrane Disruption: Can disrupt microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

Key Observations :

Table 3: Property Comparison

Key Observations :

- Liquid or oil states (e.g., ) are common for esters with branched alkyl chains, suggesting the target compound may also exist as an oil.

Biological Activity

The compound 2-((2-(5-acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 285.33 g/mol. The structural formula includes a thiophene ring, an acetyl group, and an amine functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiophene and acetyl groups often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have been shown to possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : Some studies suggest that derivatives of thiophene can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in animal models.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Interaction with Cellular Receptors : It could bind to receptors on cell membranes, altering signal transduction pathways.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may promote cell death in malignant cells.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various thiophene derivatives, including compounds closely related to this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for some derivatives .

Anticancer Activity

Research conducted on a series of acetylthiophene derivatives revealed that these compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 20 µM, indicating a promising potential for further development . The mechanism involved apoptosis induction through mitochondrial pathways, characterized by increased caspase activity and loss of mitochondrial membrane potential.

Anti-inflammatory Effects

In vivo studies demonstrated that the administration of related thiophene compounds significantly reduced paw edema in rat models induced by carrageenan. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential therapeutic application in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.